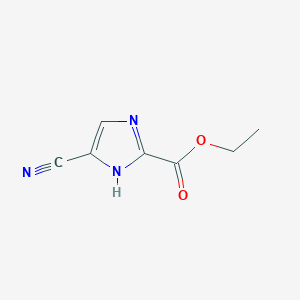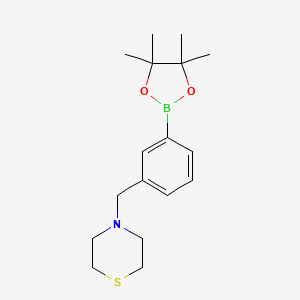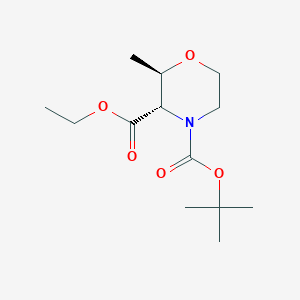![molecular formula C11H10N2O3S B14035469 6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione](/img/structure/B14035469.png)
6-Nitrospiro[benzo[b][1,4]oxazine-2,1'-cyclobutane]-3(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is a complex organic compound with the molecular formula C11H10N2O3S This compound is characterized by its unique spiro structure, which includes a benzo[b][1,4]oxazine ring fused to a cyclobutane ring, and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione typically involves multiple steps. One common method starts with the preparation of the benzo[b][1,4]oxazine core. This can be achieved through the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The resulting intermediate undergoes cyclization to form the oxazine ring.
Next, the spiro-cyclobutane structure is introduced through a cycloaddition reaction This involves the reaction of the oxazine intermediate with a suitable cyclobutane precursor under controlled conditions
Industrial Production Methods
Industrial production of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Amino derivatives.
Reduction: Sulfoxide or sulfone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of novel materials with specific properties, such as photochromic materials.
Wirkmechanismus
The mechanism of action of 6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thione group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its ability to interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b][1,4]oxazine derivatives: These compounds share the oxazine core but lack the spiro-cyclobutane structure.
Spiro compounds: Compounds with similar spiro structures but different functional groups.
Uniqueness
6-Nitrospiro[benzo[b][1,4]oxazine-2,1’-cyclobutane]-3(4H)-thione is unique due to its combination of a nitro group, spiro-cyclobutane structure, and thione group
Eigenschaften
Molekularformel |
C11H10N2O3S |
|---|---|
Molekulargewicht |
250.28 g/mol |
IUPAC-Name |
6-nitrospiro[4H-1,4-benzoxazine-2,1'-cyclobutane]-3-thione |
InChI |
InChI=1S/C11H10N2O3S/c14-13(15)7-2-3-9-8(6-7)12-10(17)11(16-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,12,17) |
InChI-Schlüssel |
XMCNVRMUZPFFEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(=S)NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)




![Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate](/img/structure/B14035475.png)

